4-Methoxy-5-phenyl-2(5H)-furanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22609-96-7 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-methoxy-2-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C11H10O3/c1-13-9-7-10(12)14-11(9)8-5-3-2-4-6-8/h2-7,11H,1H3 |
InChI Key |
SJNQQDMIMLRHNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)OC1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 4 Methoxy 5 Phenyl 2 5h Furanone and Analogues
Retrosynthetic Analysis of the 2(5H)-Furanone Core
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For the 2(5H)-furanone core, this process reveals several potential synthetic pathways.
The most common disconnections of the γ-lactone ring in 2(5H)-furanones point to precursors like γ-keto acids or their synthetic equivalents. The furanone ring itself can be seen as a cyclized form of a 4-oxobutenoic acid derivative. nih.gov This suggests that the core structure can be assembled from linear four-carbon chains that are then cyclized.
Key starting materials identified through this analysis include:
Mucohalic acids: Mucochloric and mucobromic acids are highly functionalized and reactive compounds that serve as versatile starting points for 3,4-dihalo-2(5H)-furanones. nih.govnih.gov These halogens can then be selectively replaced to introduce other functional groups.
Furfural (B47365): As a readily available biomass-derived aldehyde, furfural can be oxidized to form the 2(5H)-furanone ring system. nih.gov
Furan (B31954): Direct oxidation of furan is another route to the furanone core, often yielding a 5-hydroxy-2(5H)-furanone intermediate. researchgate.net
These fundamental precursors offer distinct advantages depending on the desired substitution pattern on the final furanone product.
Classical and Modern Approaches to 2(5H)-Furanone Annulation
The formation of the 2(5H)-furanone ring, known as annulation, can be achieved through a range of classical and modern synthetic reactions. These methods provide access to variously substituted furanone skeletons.
Titanium-Mediated Aldol (B89426) Addition Reactions
A powerful one-pot method for creating 5-aryl-2(5H)-furanones utilizes a titanium-mediated aldol addition followed by cyclization. researchgate.net This approach involves the reaction between a titanium enolate of an α-alkoxyacetate and an acetophenone (B1666503) derivative. The process is notable for its directness in forming the carbon skeleton and installing the C5-phenyl group simultaneously. researchgate.net
The reaction sequence is initiated by a crossed aldol addition, facilitated by titanium chloride, which acts as a Lewis acid. This is followed by an acid-induced cyclo-condensation that forms the lactone ring. researchgate.net This method is advantageous due to its use of inexpensive and commercially available starting materials. researchgate.net
A different titanium-based approach employs a titanium silicate (B1173343) molecular sieve (TS-1) as a catalyst for the oxidation of furan with hydrogen peroxide to produce 5-hydroxy-2(5H)-furanone efficiently. rsc.org
Table 1: Examples of Titanium-Mediated Furanone Annulation
| Aryl Ketone | α-Alkoxyacetate | Product | Yield |
|---|---|---|---|
| 4-Bromoacetophenone | Methyl (methoxy)acetate | 5-(4-Bromophenyl)-4-methoxy-2(5H)-furanone | 75% |
| 4-Methylacetophenone | Methyl (methoxy)acetate | 4-Methoxy-5-(p-tolyl)-2(5H)-furanone | 83% |
| Acetophenone | Methyl (methoxy)acetate | 4-Methoxy-5-phenyl-2(5H)-furanone | 81% |
Data sourced from a study on direct furanone annulation utilizing Ti-mediated aldol addition. researchgate.net
Multicomponent Condensation Reactions
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like 2(5H)-furanones in a single step, enhancing atom economy and simplifying purification processes. researchgate.netresearchgate.net A notable example involves the reaction of arylglyoxals, Meldrum's acid, and a third component, such as 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, to form complex furanone derivatives under mild conditions. researchgate.net
Another MCR strategy for synthesizing polysubstituted furan-2-ones involves the one-pot condensation of aldehydes, amines, and dialkyl acetylenedicarboxylates, catalyzed by eco-friendly and reusable potash alum. researchgate.net These methods highlight the versatility of MCRs in generating diverse furanone structures from simple, readily available starting materials. researchgate.netresearchgate.net
Cycloaddition Reactions in Furanone Synthesis
Cycloaddition reactions provide a stereocontrolled route to cyclic systems, including the furanone core. While not always forming the 2(5H)-furanone directly, they are used to construct precursors or related isomers. For instance, an organocatalyzed [8+2]-cycloaddition has been demonstrated using 5-substituted-furan-2(3H)-ones (an isomeric form) as the 2π-component with 8,8-dicyanoheptafulvene. nih.gov This reaction, activated by a Brønsted base, leads to complex polycyclic structures containing the γ-butyrolactone motif. nih.gov
Another approach involves the synthesis of butenolides through cycloadditions using a phosphorus-functionalized nitrile oxide, which can then be converted to the desired 2(5H)-furanone derivatives. acs.org
Intramolecular Cyclization Approaches
Intramolecular cyclization is a common and effective strategy for forming the lactone ring of 2(5H)-furanones from a linear precursor. researchgate.netacs.org These reactions often involve forming a carbon-oxygen bond to close the five-membered ring.
One such method involves the S-methylation and subsequent intramolecular cyclization of γ-sulfanylamides. acs.org Treatment of the amide with a methylating agent generates a sulfonium (B1226848) salt, which, upon reaction with a base like DBU, cyclizes to form 5-amino-3(2H)-furanones. acs.org Other strategies include the base-induced intramolecular cyclization of sulfonium salts to yield 5-aryl-3(2H)-furanones and the cycloisomerization of allenic hydroxyketones. organic-chemistry.org A multistep synthesis designed for undergraduate laboratories also features an intramolecular cyclization as a key step toward forming a 3(2H)-furanone. ed.gov
Introduction of the Methoxy (B1213986) and Phenyl Substituents
Phenyl Group at C5: The phenyl group is typically introduced by using a phenyl-substituted starting material.
From Phenylated Precursors: The titanium-mediated aldol addition described earlier directly employs substituted acetophenones (e.g., bromoacetophenone) to install a phenyl group at the C5 position. researchgate.net
Aqueous Synthesis: A method for synthesizing 5-phenyl-3-(substituted anilino)-2(5H)furanones has also been reported, indicating that the 5-phenyl moiety can be part of the initial framework. acs.org
Methoxy Group at C4: The methoxy group at the C4 position can be present in a starting material or added to a pre-formed furanone ring.
From Methoxy-Substituted Precursors: 4-Methoxy-2(5H)-furanone is a commercially available compound and can be used as a starting point for further functionalization. chemicalbook.comunipi.it For example, it can undergo bromination with N-bromosuccinimide (NBS) to produce 3-bromo-4-methoxy-2(5H)-furanone, which can then be used in cross-coupling reactions. unipi.it
From Mucohalic Acids: Syntheses starting from mucochloric or mucobromic acid often result in 3,4-dihalo-2(5H)-furanones. nih.gov The halogen at the C4 position can potentially be substituted by a methoxy group via nucleophilic substitution, although this can be challenging due to the electron-withdrawing nature of the lactone. More commonly, the hydroxyl group at C5 in mucohalic acid is first converted to a methoxy group, and subsequent reactions modify the C4 position. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Mucochloric acid |
| Mucobromic acid |
| 5-Hydroxy-2(5H)-furanone |
| 3,4-Dihalo-2(5H)-furanone |
| 5-Aryl-2(5H)-furanone |
| Meldrum's acid |
| Dialkyl acetylenedicarboxylate |
| 5-Substituted-furan-2(3H)-one |
| 8,8-Dicyanoheptafulvene |
| 5-Amino-3(2H)-furanone |
| 5-Aryl-3(2H)-furanone |
| Allenic hydroxyketone |
| 3(2H)-Furanone |
| 5-Phenyl-3-(substituted anilino)-2(5H)furanone |
Strategies for Methoxy Group Incorporation at C-4
The introduction of a methoxy group at the C-4 position of the 2(5H)-furanone ring is a crucial step in the synthesis of the target compound and its analogues. This can be achieved through several synthetic pathways, often involving the functionalization of a pre-existing furanone core.
One common strategy involves the use of 3,4-dihalo-5-hydroxy-2(5H)-furanones, such as mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) or mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone), as starting materials. nih.gov The hydroxyl group at C-5 can be converted to a methoxy group. Subsequent reactions can then target the C-4 position. For instance, 5-methoxy-3,4-dihalo-2(5H)-furanones are versatile intermediates that can undergo nucleophilic substitution. nih.govmdpi.com
Another approach involves the reaction of 4-hydroxy-2-cyclobutenones with phenyliodine(II) diacetate in methanol (B129727). This process proceeds via a ring-cleavage and subsequent recyclization, with methanol acting as both a solvent and a nucleophile to yield 5-methoxy-2(5H)-furanones. researchgate.net While this method directly furnishes a C-5 methoxy group, similar principles of rearrangement and nucleophilic trapping can be envisioned for C-4 functionalization.
Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for introducing substituents at the C-4 position. While often used for C-C bond formation, modifications of this methodology could potentially be adapted for C-O bond formation to install a methoxy group. A more direct method involves using a precursor with a good leaving group at the C-4 position, such as a tosylate. 4-Tosyl-2(5H)-furanone, which is stable and readily prepared, can react with various nucleophiles, and this chemistry could be extended to include methoxide. organic-chemistry.org
Methods for Phenyl Group Installation at C-5
The installation of a phenyl group at the C-5 position is another key transformation. A prominent method for achieving this involves the use of organometallic reagents in addition reactions. For example, 1,4-addition of Grignard reagents to 5-methoxy-2(5H)-furanone provides a route to β-alkyl-γ-alkoxy-γ-butyrolactones, which are related structures. researchgate.net
A base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts is an efficient method for producing 5-aryl-3(2H)-furanones in high yields under mild conditions. organic-chemistry.org This highlights a strategy where the phenyl group is incorporated into the acyclic precursor prior to the cyclization event that forms the furanone ring.
Additionally, reactions involving 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids) are particularly relevant. These compounds can be arylated, and subsequent transformations can lead to the desired 5-phenyl substituted furanones. For example, the synthesis of the anti-inflammatory drug Rofecoxib (B1684582) involved the bis-arylation of 3,4-dibromo-2(5H)-furanone using Suzuki coupling reactions, demonstrating the feasibility of introducing aryl groups onto the furanone ring. nih.gov
Stereoselective Synthesis of 2(5H)-Furanone Derivatives
The development of stereoselective methods for the synthesis of chiral 2(5H)-furanones is of great importance due to the stereospecificity of many biological interactions. Asymmetric synthesis can be approached in several ways, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.
One notable strategy involves the diastereoselective 1,4-addition of thiols to enantiomerically pure 5-menthyloxy-2(5H)-furanones. researchgate.net The menthyloxy group acts as a chiral auxiliary, directing the incoming nucleophile to create a new stereocenter at the C-4 position. Although this example demonstrates C-4 functionalization, the principle of using chiral auxiliaries at the C-5 position to control stereochemistry is broadly applicable.
Kinetic resolution of racemic 5-alkoxy-2(5H)-furanones has also been achieved with high enantioselectivity using a chiral aminoalcohol-catalyzed 1,4-addition of arylthiols. researchgate.net Cinchona alkaloids, in particular, have proven to be effective catalysts for this transformation. researchgate.net This method allows for the separation of enantiomers from a racemic mixture, providing access to optically active furanone building blocks.
Furthermore, combining asymmetric reactions, such as silyl (B83357) nitronate cycloaddition and asymmetric reduction, serves as a powerful strategy for synthesizing key intermediates with controlled stereochemistry, which can then be converted to chiral furanone derivatives. researchgate.net
Post-Synthetic Modification and Derivatization of the Furanone Skeleton
The reactivity of the 2(5H)-furanone core allows for a wide range of post-synthetic modifications, enabling the diversification of the initial scaffold and the synthesis of a library of analogues. The presence of double bonds and various functional groups makes the furanone ring susceptible to nucleophilic attack, cross-coupling reactions, and halogenation.
The 2(5H)-furanone ring, particularly when substituted with leaving groups, is an excellent substrate for nucleophilic substitution reactions. The conjugated system allows for attack at multiple sites, most commonly at the C-4 position in a Michael-type addition-elimination.
Amines: Primary and secondary amines readily react with 3,4-dihalo-2(5H)-furanones. The amino group typically attacks the C-4 carbon, leading to the displacement of the halogen and the formation of 4-amino-2(5H)-furanone derivatives in good yields (40-90%). nih.govmdpi.com
Thiophenols: The reaction of 5-alkoxy- or 5-bornyloxy-2(5H)-furanones with aromatic thiols under basic conditions yields novel thioethers. nih.gov Similarly, selenophenols can displace a chlorine atom at the C-4 position of a 5-ethoxy-3,4-dichloro-2(5H)-furanone derivative. mdpi.com
Hydrazines: Methoxy or phenoxy ethers of 3,4-dihalo-2(5H)-furanones react with arylsulfonyl hydrazines, resulting in the substitution of the bromine atom at the C-4 position. mdpi.com In some cases, reaction with hydrazine (B178648) can lead to a transformation of the furanone ring itself into a 3(2H)-pyridazinone. mdpi.com
| Nucleophile | Furanone Substrate | Position of Attack | Product Type | Yield | Reference |
| Amines | 3,4-Dichloro-5-hydroxy-2(5H)-furanone | C-4 | 4-Amino derivative | 40-90% | nih.gov, mdpi.com |
| Aromatic Thiols | 5-Menthyl/Bornyloxy-2(5H)-furanone | C-4 | 4-Thioether | N/A | nih.gov |
| Arylsulfonyl Hydrazines | Methoxy/Phenoxy-3,4-dihalo-2(5H)-furanone | C-4 | 4-Hydrazinyl derivative | N/A | mdpi.com |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the functionalization of the 2(5H)-furanone core. lookchem.com The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst, is particularly effective for creating C-C bonds.
This methodology has been used to synthesize 4-substituted 2(5H)-furanones. organic-chemistry.org For example, 4-tosyl-2(5H)-furanone undergoes palladium-catalyzed coupling with various boronic acids to afford 4-aryl or 4-vinyl-2(5H)-furanones in moderate to high yields. organic-chemistry.org Similarly, the double Suzuki coupling of 3,4-dibromo-2(5H)-furanone with arylboronic acids is a key step in the synthesis of diaryl-substituted furanones. nih.gov This demonstrates the power of cross-coupling reactions to install phenyl groups at either the C-3 or C-4 positions.
| Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
| 4-Tosyl-2(5H)-furanone | Arylboronic acids | PdCl₂(PPh₃)₂ / KF, THF-H₂O, 60°C | 4-Aryl-2(5H)-furanone | Moderate to High | organic-chemistry.org |
| 3,4-Dibromo-2(5H)-furanone | 4-(Methylsulfanyl)phenylboronic acid | Pd salt / PTC, H₂O-Toluene | 4-Aryl-3-bromo-2(5H)-furanone | High | nih.gov |
Halogenated furanones are highly valuable synthetic intermediates, as the halogen atoms can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions. The synthesis of these compounds often starts from materials like 4-(hydroxymethyl)-2(5H)-furanone. nih.gov
Chlorination of 3,4-dihalo-5-hydroxy-2(5H)-furanones using thionyl chloride and zinc chloride can introduce a third halogen at the C-5 position, yielding 3,4,5-trichloro-2(5H)-furanone. nih.gov These polyhalogenated furanones exhibit differential reactivity, allowing for selective functionalization. For instance, in 3,4,5-trichloro-2(5H)-furanone, reaction with sodium azide (B81097) can lead to substitution at C-4, and with an excess of the reagent, substitution at C-5 can also occur. nih.gov
The halogen atoms serve as handles for further diversification. As discussed, they are excellent electrophiles for nucleophilic substitution and are ideal partners in palladium-catalyzed cross-coupling reactions, providing a versatile entry point to a wide array of substituted 2(5H)-furanone derivatives. nih.govmdpi.com
Solid-Phase Synthesis Techniques for Furanone Libraries
The generation of diverse molecular libraries is a cornerstone of modern drug discovery and materials science. Solid-phase synthesis (SPS) has emerged as a powerful strategy for the rapid and efficient construction of large numbers of compounds, including libraries based on the 2(5H)-furanone scaffold. These techniques facilitate the systematic variation of substituents around the furanone core, enabling the exploration of structure-activity relationships.
A key advantage of SPS is the simplification of the purification process; intermediates are covalently bound to an insoluble polymer support, allowing excess reagents and by-products to be removed by simple filtration and washing. The final products are then cleaved from the support in the last step.
Several distinct strategies have been developed for the solid-phase synthesis of 2(5H)-furanone libraries, often differing in the nature of the linker used to attach the molecule to the solid support and the point at which the furanone ring is formed or modified.
One successful approach involves tethering pre-formed furanone building blocks to a resin and subsequently introducing diversity. For example, a solid-phase method for creating libraries of 4-amino-5-hydroxy-2(5H)-furanones has been reported. scienceasia.org In this methodology, halogenated 5-hydroxy-γ-butenolide (furanone) building blocks are attached to an isocyanate resin through the 5-hydroxy group, forming a resin-bound carbamate (B1207046) linkage. scienceasia.org This immobilized scaffold is then treated with a diverse set of amines. The amines displace the substituent at the 4-position (an ipso-substitution), introducing the first point of diversity. The final substituted 4-amino-5-hydroxy-2(5H)-furanones are then cleaved from the resin using an acid, such as trifluoroacetic acid (TFA). scienceasia.org
This strategy was successfully applied to construct a two-dimensional library of 64 compounds by reacting four different resin-bound butenolides with sixteen different amines. scienceasia.org The use of different starting butenolides allowed for variation at the 3-position, while the array of amines provided diversity at the 4-position. scienceasia.org
Table 1: Example of a 2D Library Synthesis of 4-Amino-5-hydroxy-2(5H)-furanones scienceasia.org
| Resin-Bound Building Block | No. of Amines Used | Library Size | Linkage Type | Cleavage Agent |
|---|
Another powerful technique employs a traceless linker, where the point of attachment to the resin does not remain in the final molecule. A novel solid-phase synthesis for substituted 2(5H)-furanones has been developed using a sulfone linker strategy. researchgate.net The key steps in this synthetic procedure include: researchgate.net
Sulfinate S-alkylation: The process starts with the alkylation of a sulfinate resin.
Sulfone anion alkylation: Diversity is introduced through the alkylation of the resulting sulfone anion.
Oxidation: The γ-hydroxy sulfone is oxidized to the corresponding γ-ketosulfone.
Traceless Release: The desired 2(5H)-furanone product is released from the solid support via a base-mediated elimination-cyclization process.
This traceless linker approach affords the furanone products in good yields and with excellent purities. researchgate.net
Furthermore, radical cyclization on a solid support represents another viable route for constructing the core γ-butyrolactone (a saturated furanone) structure. capes.gov.br In this method, polymer-supported bromoacetals can be treated with a radical initiator to induce cyclization onto an intramolecular double bond. The final lactone product is then cleaved from the resin, typically via oxidation. capes.gov.br This demonstrates the adaptability of various reaction types to solid-phase formats for creating lactone libraries.
These solid-phase methodologies offer efficient and modular routes to furanone libraries, enabling the high-throughput synthesis required for screening programs in pharmaceutical and agrochemical research. scienceasia.org
Biological Activities and Pharmacological Mechanisms of 4 Methoxy 5 Phenyl 2 5h Furanone Derivatives
General Biological Profiles of Furanones
The furanone ring system is a key structural motif found in numerous natural products and synthetic compounds, bestowing upon them a wide array of biological functions. benthamscience.comresearchgate.netresearchgate.net These compounds are recognized for their roles as signaling molecules in various biological systems. nih.gov For instance, certain furanones produced by the red seaweed Delisea pulchra interfere with the quorum-sensing systems of bacteria, thereby preventing colonization on the plant's surface. nih.gov
Furanone derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. benthamscience.comresearchgate.net Their mechanism of action is often attributed to their ability to interact with various biological targets. Some furanones exhibit antioxidant activity, while others have been identified as potent inhibitors of enzymes involved in disease pathways. researchgate.netnih.gov The diverse biological activities of furanones make them a promising scaffold for the development of new therapeutic agents.
In Vitro Studies of Specific Biological Effects
The therapeutic potential of 4-Methoxy-5-phenyl-2(5H)-furanone derivatives is being actively explored through in vitro studies, particularly focusing on their ability to inhibit specific enzymes implicated in various diseases.
Enzyme Inhibition Studies
Cyclooxygenase (COX) enzymes, existing as two main isoforms, COX-1 and COX-2, are key players in the inflammatory process through the synthesis of prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs.
Structurally related compounds, such as 4,5-diaryl-3(2H)-furanones, have been investigated as selective COX-2 inhibitors. nih.govresearchgate.net These coxib-like compounds have shown promising anti-inflammatory activity. nih.gov For example, Rofecoxib (B1684582), a potent and orally active COX-2 inhibitor, has the chemical structure 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone. nih.gov In vitro studies using human whole blood assays revealed that rofecoxib selectively inhibits COX-2-derived prostaglandin (B15479496) E2 (PGE2) synthesis with an IC50 value of 0.53 ± 0.02 μM, while showing significantly less potency against COX-1-derived thromboxane (B8750289) B2 synthesis (IC50 = 18.8 ± 0.9 μM). nih.gov This high selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.
Another study on a series of 2,2-dimethyl-5-{4-(methylsulfonyl)phenyl}-4-phenyl-3(2H)furanones also demonstrated their potential as selective COX-2 inhibitors. elsevierpure.com The initial testing of substituted 3(2H)-furanones has shown anti-inflammatory activity with IC50 values in the range of 0.05 - 1.00 µg/mL and a COX-2/COX-1 selectivity ratio of 100 to 1000, depending on the substituents on the aryl rings. scientific-journal.com
Table 1: COX Inhibition Data for Furanone Derivatives
| Compound | Target | IC50 | Selectivity (COX-1/COX-2) | Reference |
| Rofecoxib | COX-2 | 0.53 ± 0.02 μM | ~35 | nih.gov |
| Rofecoxib | COX-1 | 18.8 ± 0.9 μM | nih.gov | |
| Substituted 3(2H)-furanones | COX-2 | 0.05 - 1.00 µg/mL | 100 - 1000 | scientific-journal.com |
The ether-à-go-go-1 (Eag-1) potassium channel is a voltage-gated ion channel that is predominantly expressed in the central nervous system under normal physiological conditions. nih.gov However, its aberrant expression has been linked to the progression of various cancers, making it a potential target for anticancer therapies. nih.gov
A theoretical study has explored the potential of furanone and its derivatives to act as inhibitors of the Eag-1 channel. ccij-online.org Using a theoretical model, the study evaluated the interaction of a series of furanone derivatives with the Eag-1 protein. The results indicated that several furanone derivatives could potentially act as Eag-1 inhibitors. ccij-online.org While this study provides a computational basis for the Eag-1 inhibitory activity of furanones, further experimental validation is necessary to confirm these findings and to elucidate the precise mechanism of inhibition. Research on flavonoids, another class of natural compounds, has shown that they can act as potentiators of Eag-1 channels, highlighting the complex regulation of this ion channel. nih.govresearchgate.net
α-Glucosidase is a key enzyme in the small intestine responsible for the breakdown of carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia, a hallmark of type 2 diabetes.
A study on 2,5-disubstituted furan (B31954) derivatives containing a 1,3-thiazole moiety demonstrated their potent α-glucosidase inhibitory activity. nih.gov All the synthesized compounds in this study exhibited IC50 values in the range of 0.645–94.033 μM, which were significantly more potent than the standard inhibitor acarbose (B1664774) (IC50 = 452.243 ± 54.142 µM). nih.gov The most promising compound from this series, a noncompetitive inhibitor, showed an IC50 of 0.645 ± 0.052 μM. nih.gov These findings suggest that the furanone scaffold can be effectively utilized to design potent α-glucosidase inhibitors.
Table 2: α-Glucosidase Inhibition Data for Furan Derivatives
| Compound Series | IC50 Range (μM) | Most Potent Compound IC50 (μM) | Reference |
| 2,5-disubstituted furan derivatives with 1,3-thiazole | 0.645–94.033 | 0.645 ± 0.052 | nih.gov |
Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators called leukotrienes. Inhibition of LOX is therefore considered a valid strategy for the development of anti-inflammatory drugs.
While specific data on the lipoxygenase inhibitory activity of this compound derivatives is limited, research on other furan derivatives provides some insights. One study investigated the action of soybean lipoxygenase on several 2,5-disubstituted furans. ccij-online.org It was found that some of these furan derivatives could interact with the active site of the enzyme. ccij-online.org However, other tested furans did not show any inhibitory activity. ccij-online.org More recent research has focused on other classes of compounds as LOX inhibitors, with some indole (B1671886) derivatives and 3,5-dinitrobenzoate (B1224709) analogues showing potent activity. nih.gov The potential of furanone derivatives as LOX inhibitors remains an area that requires further investigation to establish their efficacy and mechanism of action.
Antimicrobial Activity Research
Derivatives of 2(5H)-furanone, a core structure related to this compound, have been the subject of extensive research for their potential as antimicrobial agents. These compounds, both naturally occurring and synthetic, exhibit a wide spectrum of activity against various pathogens, including bacteria and fungi. mdpi.comresearchgate.net
The antibacterial properties of 2(5H)-furanone derivatives vary significantly based on their specific chemical structures, with some showing broad-spectrum activity while others display high selectivity for certain bacterial types. nih.gov
One notable derivative, F105 (3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone), has demonstrated highly selective and potent activity against Gram-positive bacteria. nih.govfrontiersin.org Studies have shown that F105 can inhibit the growth of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, Bacillus subtilis, and Micrococcus luteus at concentrations between 8–16 μg/mL. nih.gov In contrast, Gram-negative bacteria such as Klebsiella pneumoniae, Serratia marcescens, Pseudomonas aeruginosa, and Escherichia coli remained unaffected even at concentrations as high as 128 μg/mL. nih.gov The mechanism for this selectivity appears to be related to cell wall permeability; a fluorescent analogue of F105 was observed to rapidly penetrate and accumulate within Gram-positive bacteria, whereas Gram-negative bacteria remained impermeable to the compound. nih.gov
Other derivatives exhibit a broader range of activity. For instance, compounds derived from mucochloric acid (MCA) and mucobromic acid (MBA) are active against diverse bacteria. mdpi.com A specific derivative, 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone, showed a minimal inhibitory concentration (MIC) of 8 µg/mL against multiresistant Staphylococcus aureus (MRSA). mdpi.com Similarly, compound F131, which contains an l-borneol fragment, has shown activity against S. aureus. nih.gov Natural furanones have also been reported to possess activity against both Gram-positive (B. subtilis, B. cereus, Staphylococcus spp.) and Gram-negative (E. coli, P. aeruginosa) bacteria. nih.gov
| Compound | Target Organism | Activity Type | Concentration | Source |
|---|---|---|---|---|
| F105 | S. aureus | MIC | 10 mg/L | frontiersin.org |
| F105 | S. aureus | MBC | 40 mg/L | frontiersin.org |
| F105 | Gram-positive bacteria (general) | MIC | 8–16 μg/mL | nih.gov |
| Compound T (3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone) | MRSA | MIC | 8 µg/mL | mdpi.com |
| Compound X | S. aureus (biofilm) | MIC | 10 mg/L | mdpi.com |
| Compound X | S. aureus (biofilm) | MBC | 40 mg/L | mdpi.com |
The 2(5H)-furanone scaffold is a key structural component in numerous compounds demonstrating a wide range of biological activities, including antifungal and antiviral effects. mdpi.com Research has confirmed the efficacy of specific derivatives against fungal pathogens. For example, the furanone derivative F131 has been shown to be effective against Candida albicans, a common human fungal pathogen, particularly in the context of mixed biofilms with S. aureus. nih.gov
Furthermore, certain furanones can enhance the effectiveness of conventional antifungal drugs. Studies have shown that non-toxic concentrations of some derivatives can increase the susceptibility of resistant C. albicans strains to treatments like fluconazole. nih.gov A furanone isolated from the bacterium Pseudomonas aureofaciens also displayed antifungal properties against the plant pathogen Pythium ultimum. researchgate.net While the general class of 2(5H)-furanones is known for antiviral potential, specific studies focusing on this compound derivatives in this area are less detailed. mdpi.com
A significant aspect of the antimicrobial activity of furanone derivatives is their ability to interfere with quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors like virulence and biofilm formation. Halogenated furanones, originally isolated from the marine alga Delisea pulchra, are well-known quorum sensing inhibitors (QSIs). nih.gov
Conversely, the mechanism in Gram-positive bacteria appears to be different. Since these bacteria typically use small peptides for QS rather than AHLs, the anti-biofilm activity of furanones in species like B. subtilis and Staphylococcus is considered to be QS-independent. nih.gov
Furanone derivatives have demonstrated a potent ability to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov This activity has been observed across a range of bacterial species.
In Gram-positive bacteria, the derivative F105 effectively suppresses biofilm formation by S. aureus and S. epidermidis. nih.gov Other sulfur-containing derivatives, such as F12 and F94, were found to inhibit biofilm formation in Bacillus subtilis at a concentration of 10 μg/ml by repressing the eps operon, which is responsible for producing the exopolysaccharide matrix of the biofilm. nih.gov
In Gram-negative bacteria, halogenated furanones have been shown to inhibit biofilm production in P. aeruginosa. preprints.org The activity of these compounds extends to mixed-species biofilms. The derivative F131, containing an l-borneol fragment, was capable of inhibiting the formation of biofilms composed of both S. aureus and C. albicans, with a minimal biofilm-prevention concentration (MBPC) of 8–16 μg/mL. nih.gov Rather than destroying the biofilm structure, some derivatives appear to sterilize it by killing the embedded cells. frontiersin.org
Anti-Inflammatory Effects (e.g., Cytokine Production Modulation)
Certain furanone derivatives have shown potential as anti-inflammatory agents. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. A study on 4,5-diaryl-3(2H)-furanones, which are structurally related to the target compound, identified derivatives with significant COX-1/2 inhibitory action. nih.gov One particular fluorinated derivative exhibited a 54% reduction in inflammation in a carrageenan-induced paw edema model in rats. nih.gov
The anti-inflammatory action of related heterocyclic compounds is also linked to the modulation of inflammatory signaling pathways and the production of cytokines. nih.govnih.gov For instance, a synthetic derivative of ailanthoidol, a benzofuran, was found to suppress the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) from macrophage cells. nih.gov This effect was correlated with the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Furanones extracted from mushrooms have also shown effective antioxidant and anti-inflammatory activities. nih.gov
Anticancer and Cytotoxicity Studies (e.g., Cell Line Assays, Cell Cycle Arrest)
Derivatives of 2(5H)-furanone have been evaluated for their potential as anticancer agents, demonstrating significant cytotoxicity against various cancer cell lines and operating through multiple mechanisms. mdpi.com
A series of 3,4-diaryl-2(5H)-furanone derivatives displayed potent cytotoxic effects, with four compounds in the series achieving ED50 values (the dose effective in 50% of subjects) of less than 20 nM in most of the tested cancer cell lines. nih.gov Another study focused on 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one found that they exhibited selective cytotoxicity against the non-small cell lung cancer cell line A549, while being less harmful to healthy lung epithelial cells (BEAS-2B). nih.gov
The mechanisms underlying this anticancer activity are varied. Two derivatives, compounds 12 and 15, were found to induce cell death in A549 lung cancer cells by causing a G2 phase arrest in the cell cycle, followed by caspase-independent cell death. nih.gov Other 3,4-dihalo-2(5H)-furanone derivatives are known to inhibit key enzymes involved in cancer progression, such as COX-1 and topoisomerase I. mdpi.com Furthermore, some furanone derivatives are theorized to act as inhibitors of the Eag-1 potassium channel, which is often overexpressed in cancer cells and contributes to their proliferation. ccij-online.org
Some furanone derivatives also show synergistic effects with existing chemotherapy drugs. Compound 12 was found to act synergistically with erlotinib, while a 4,5-diarylfuran-3(2H)-one derivative enhanced the cytotoxicity of gefitinib (B1684475) and 5-fluorouracil. nih.govnih.gov
| Compound Type/Name | Cancer Cell Line | Activity Metric | Value | Mechanism | Source |
|---|---|---|---|---|---|
| 3,4-diaryl-2(5H)-furanone derivatives (4 compounds) | Various cancer cell lines | ED50 | < 20 nM | Cytotoxicity | nih.gov |
| F-derivative of -SOMe substituted furan-3(2H)-one | MCF-7 (Breast) | IC50 | 10 μM | COX-1 Inhibition, Cytotoxicity | nih.gov |
| F-derivative of -SOMe substituted furan-3(2H)-one | HSC-3 (Squamous Cell Carcinoma) | IC50 | 7.5 μM | COX-1 Inhibition, Cytotoxicity | nih.gov |
| Compound 12 (5-alkoxy derivative) | A549 (Lung) | - | - | G2 cell cycle arrest, Caspase-independent cell death | nih.gov |
| Compound 15 (5-alkoxy derivative) | A549 (Lung) | - | - | G2 cell cycle arrest, Caspase-independent cell death | nih.gov |
Modulation of Cellular Pathways (e.g., Survivin Downregulation, Caspase Activation)
A primary mechanism through which furanone derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, in malignant cells. Research has shown that certain derivatives of 3,4-dihalo-5-hydroxy-2(5H)-furanones can trigger a cascade of events leading to cell death. A key event in this process is the downregulation of survivin, a protein that is overexpressed in many cancers and plays a crucial role in inhibiting apoptosis and promoting cell division. By reducing the levels of survivin, these compounds remove a critical barrier to cell death.
Concurrently, these furanone derivatives have been observed to activate caspases, a family of protease enzymes that are central to the execution of apoptosis. Specifically, the activation of caspase-3, a key "executioner" caspase, has been noted. The activation of this caspase cascade effectively dismantles the cell from within, leading to its demise. While these mechanisms have been detailed for the broader class of 2(5H)-furanones, they provide a strong indication of the pathways that are likely targeted by 4-methoxy-5-phenyl substituted derivatives.
Interaction with Molecular Targets (e.g., Kinases, Topoisomerase I, p53)
The biological effects of this compound derivatives are also a consequence of their direct interaction with specific molecular targets that are vital for cancer cell survival and proliferation. The 2(5H)-furanone scaffold has been identified as a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com
Studies on various 3,4-dihalogeno-2(5H)-furanone derivatives have revealed their ability to inhibit key enzymes involved in cancer progression. nih.gov These include:
Kinases: These enzymes are crucial for cell signaling and are often dysregulated in cancer. Furanone derivatives have shown inhibitory activity against various kinases, thereby disrupting the communication networks that drive tumor growth.
Topoisomerase I: This enzyme is essential for DNA replication and repair. Its inhibition by furanone derivatives can lead to DNA damage and ultimately, cell death.
p53: Often referred to as the "guardian of the genome," the p53 protein plays a critical role in preventing cancer formation. Some furanone derivatives have been found to modulate p53 activity, which can contribute to their anticancer effects. mdpi.com
Furthermore, some bis-2(5H)-furanone derivatives have been shown to interact directly with DNA, potentially through intercalation or groove binding, leading to cell cycle arrest, particularly in the S-phase. nih.govresearchgate.net This interaction with the genetic material of cancer cells represents another important facet of their antitumor mechanism.
Other Reported Biological Activities (e.g., Analgesic, Antioxidant)
Beyond their anticancer properties, derivatives of the 2(5H)-furanone scaffold have demonstrated a spectrum of other potentially valuable biological activities. nih.gov
Analgesic Activity: Certain 5-alkyloxy-4-amino-2(5H)-furanones have been identified as antagonists of the cholecystokinin-2 (CCK2) receptor. nih.gov By blocking this receptor, these compounds have been shown to potentiate the analgesic effects of opioids like morphine and other pain-relieving medications. nih.gov This suggests a potential role for these derivatives in pain management, possibly as adjuncts to existing therapies.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to different parts of the molecule influence its pharmacological effects, thereby guiding the design of more potent and selective therapeutic agents.
Impact of Substituent Modifications on Biological Activity
The nature and position of substituents on both the furanone ring and the phenyl group have a profound impact on the biological activity of these compounds.
Substituents on the Phenyl Ring: The substitution pattern on the 5-phenyl ring is a key determinant of cytotoxicity. For instance, in a series of 5-arylidene-2(5H)-furanone derivatives, the introduction of electron-withdrawing groups, such as halogen atoms or a nitro group, on the aromatic ring was found to enhance cytotoxic activity. nih.gov Specifically, a nitro group at the meta-position of the benzylidene moiety resulted in the most potent compound in one study. nih.gov
Substituents on the Furanone Ring: Modifications to the furanone core are also critical. For example, in a series of 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one, derivatives with a branched alkoxy substituent at the C-5 position demonstrated the highest anticancer properties. nih.gov In contrast, modifications at the C-4 position of the furanone ring had a less pronounced effect on antiproliferative properties. nih.gov
The following table summarizes the impact of various substituents on the anticancer activity of 2(5H)-furanone derivatives based on findings from multiple studies.
| Compound Series | Substituent Modification | Impact on Anticancer Activity | Reference |
| 5-Arylidene-2(5H)-furanones | Introduction of halogen or nitro group on the aromatic ring | Increased cytotoxicity | nih.gov |
| 5-Alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one | Branched alkoxy substituent at C-5 position | Highest anticancer properties | nih.gov |
| 4-Biphenylamino-5-halo-2(5H)-furanones | Bromo substituent at C-5 and specific substitutions on the biphenylamino group | Significant inhibitory activity against MCF-7 breast cancer cells | nih.gov |
| 5-Substituted 3,4-dihalo-2(5H)-furanones | Formation of bis-2(5H)-furanone derivatives | Significant inhibitory activity against C6 glioma cells | nih.gov |
Stereochemical Influence on Activity
The three-dimensional arrangement of atoms, or stereochemistry, can also play a crucial role in the biological activity of this compound analogues. The presence of chiral centers in these molecules can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different pharmacological profiles.
A study on novel chiral 2(5H)-furanone sulfones containing a terpene moiety highlighted the importance of stereochemistry. nih.gov In this research, optically active thioethers were synthesized from stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones. nih.gov The subsequent oxidation to sulfones resulted in chiral molecules with distinct biological activities. The leading compound, which possessed a specific stereochemistry derived from l-borneol, exhibited prominent activity against certain bacteria. nih.gov This demonstrates that the specific spatial orientation of the substituents can significantly influence the interaction of the molecule with its biological target, thereby affecting its potency and selectivity. While this study was not on the exact "4-Methoxy-5-phenyl" scaffold, it underscores the general principle that stereochemistry is a critical consideration in the design and development of bioactive furanone derivatives.
Spectroscopic and Structural Characterization in Advanced Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Advanced NMR spectroscopy, particularly two-dimensional (2D) techniques, would be instrumental in delineating the precise molecular architecture of 4-Methoxy-5-phenyl-2(5H)-furanone. While specific experimental data for this compound is not publicly available, a theoretical analysis of expected NMR signals can be projected based on its constituent functional groups.
Proton (¹H) NMR spectroscopy would be expected to reveal distinct signals corresponding to the methoxy (B1213986) protons, the vinylic proton on the furanone ring, the methine proton at the C5 position, and the aromatic protons of the phenyl group. The integration of these signals would confirm the number of protons in each chemical environment. Furthermore, the coupling constants (J-values) between adjacent protons would provide critical information about the connectivity of the molecular framework.
Carbon-13 (¹³C) NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. Key resonances would be anticipated for the carbonyl carbon of the lactone, the olefinic carbons of the furanone ring, the carbons of the phenyl group, the methoxy carbon, and the aliphatic carbon at the C5 position.
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be vital for establishing definitive correlations. A COSY spectrum would map the coupling relationships between protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy would further elucidate the structure by revealing longer-range couplings between protons and carbons, confirming the placement of the methoxy and phenyl substituents on the furanone core.
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| OCH₃ | 3.5 - 4.0 | Singlet |
| C3-H | 5.0 - 5.5 | Singlet |
| C5-H | 5.5 - 6.0 | Singlet |
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (C2) | 170 - 175 |
| C3 | 90 - 100 |
| C4 | 160 - 170 |
| C5 | 80 - 90 |
| OCH₃ | 55 - 60 |
| Phenyl C (quaternary) | 130 - 140 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS would allow for the unambiguous determination of its molecular formula, C₁₁H₁₀O₃.
The fragmentation pattern observed in the mass spectrum would offer further structural insights. Under electron ionization (EI), characteristic fragmentation pathways for lactones and aromatic compounds would be expected. Key fragmentation events could include the loss of the methoxy group (•OCH₃), the loss of carbon monoxide (CO) from the lactone ring, and fragmentation of the phenyl ring. Analysis of these fragment ions would help to piece together the molecular structure, corroborating the findings from NMR spectroscopy.
Table 3: Predicted HRMS Data for this compound (Note: This table is predictive and not based on experimental data)
| Ion | Predicted m/z | Possible Formula |
|---|---|---|
| [M]⁺ | 190.06299 | C₁₁H₁₀O₃ |
| [M-OCH₃]⁺ | 159.04969 | C₁₀H₇O₂ |
| [M-CO]⁺ | 162.06808 | C₁₀H₁₀O₂ |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Crucially, as the C5 position of the furanone ring is a stereocenter, X-ray crystallography could be used to determine the absolute configuration of a single enantiomer if it were resolved. This would provide an unambiguous assignment of the (R) or (S) configuration at this chiral center. The crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or π-stacking, would also be revealed, offering insights into the solid-state properties of the compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands that confirm the presence of the α,β-unsaturated lactone, the ether linkage of the methoxy group, and the aromatic phenyl ring.
Table 4: Predicted IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Lactone) | 1740 - 1780 | Strong |
| C=C (Alkene) | 1640 - 1680 | Medium |
| C-O-C (Ether) | 1050 - 1150 | Strong |
| Aromatic C=C | 1450 - 1600 | Medium to Weak |
The combination of these advanced analytical techniques would provide a comprehensive and unambiguous characterization of the chemical structure of this compound, a necessary foundation for any further investigation into its chemical reactivity or biological activity.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules like 4-Methoxy-5-phenyl-2(5H)-furanone. These methods, such as the semi-empirical MNDO method, can be used to determine optimized geometric parameters and electron density distributions. researchgate.net Such calculations provide insights into the molecule's reactivity and the regioselectivity of its reactions. For instance, in similar heterocyclic compounds, the selectivity of electrophilic substitution reactions has been shown to be more dependent on the electron density distribution in reaction intermediates than on the structural parameters of the initial molecule. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. These simulations can elucidate the binding mode, affinity, and stability of the ligand-target complex. This information is vital in drug discovery and design, helping to understand the molecular basis of a compound's biological activity.
While specific docking studies on this compound are not detailed in the provided context, the general methodology involves placing the ligand into the binding site of a receptor and evaluating the interaction energies. The conformation of both the ligand and the receptor can be flexible, allowing for an induced-fit model of binding. nih.gov The results of such simulations can guide the synthesis of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating physicochemical descriptors of the molecules with their measured activity. walisongo.ac.id
For furanone derivatives, QSAR studies can identify the key structural features that contribute to their biological effects. Descriptors used in QSAR models often include:
Electronic properties: Dipole moment, atomic net charges, HOMO and LUMO energies. walisongo.ac.id
Steric properties: Molecular volume and surface area. walisongo.ac.idnih.gov
Lipophilicity: Log P (partition coefficient). walisongo.ac.id
A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more promising candidates. nih.gov The predictive power of QSAR models is continuously improving with advancements in computational methods and a deeper understanding of experimental data. nih.gov
Conformational Analysis and Stability Studies
Conformational analysis of this compound involves identifying the molecule's most stable three-dimensional shapes or conformers. The relative energies of these conformers determine their population at a given temperature. The conformation of a molecule is critical as it dictates how it can interact with its biological target. nih.gov
The furanone ring itself is largely planar, but the phenyl and methoxy (B1213986) substituents can rotate. Computational methods can be used to calculate the energy profile of these rotations and identify the minimum energy conformations. The stability of different conformers can be influenced by factors such as steric hindrance and electronic interactions between the substituents. Understanding the preferred conformation is essential for accurately modeling ligand-target interactions in molecular docking studies.
Natural Occurrence and Biosynthetic Pathways if Applicable
Isolation of Furanone Natural Products
Furanones have been isolated from a variety of natural sources, including plants, bacteria, and marine organisms. The isolation process typically involves extraction from the source material using various solvents, followed by chromatographic techniques to purify the individual compounds.
For instance, the red seaweed Delisea pulchra is a well-known producer of a range of brominated furanones. nih.gov These compounds are obtained through solvent extraction of the seaweed, followed by purification to yield the active metabolites. Similarly, 3-methoxy-2(5H)-furanone has been identified as the principal nephrotoxin in the plant Narthecium ossifragum, isolated through extraction and crystallographic identification. nih.gov
In the realm of food chemistry, several furanones are recognized as important flavor and aroma compounds. 4-hydroxy-3(2H)-furanones, for example, are found in a variety of cooked foods and fruits like strawberries and raspberries. nih.gov The isolation of these volatile compounds often employs techniques such as steam distillation or solvent extraction, followed by gas chromatography-mass spectrometry (GC-MS) for identification.
While a direct natural source for 4-Methoxy-5-phenyl-2(5H)-furanone remains to be identified, the presence of other phenyl-substituted furanones, such as 2(5H)-Furanone, 5-phenyl-, suggests that such structures can be produced through biological processes.
Table 1: Examples of Naturally Occurring Furanones
| Compound Name | Natural Source | Isolation Method |
| Brominated furanones | Red seaweed (Delisea pulchra) | Solvent extraction, chromatography |
| 3-methoxy-2(5H)-furanone | Narthecium ossifragum (plant) | Extraction, X-ray crystallography |
| 4-hydroxy-3(2H)-furanones | Cooked foods, fruits (e.g., strawberries, raspberries) | Steam distillation, solvent extraction, GC-MS |
| 2(5H)-Furanone, 5-phenyl- | May occur in certain plants or as a metabolite | General extraction and chromatographic techniques |
Proposed Biosynthetic Routes to Furanone Structures
The biosynthesis of furanones can occur through various metabolic pathways, often involving the modification of common precursor molecules.
For many furanones found in fruits and cooked foods, the Maillard reaction between sugars and amino acids is a primary formation route, especially under thermal processing. nih.gov However, in living organisms, enzymatic pathways are responsible for their production. For example, the biosynthesis of ascorbic acid (Vitamin C), a well-known furanone derivative, proceeds from sugar precursors in plants and yeast. nih.gov
A proposed biosynthetic pathway for allantofuranone, a furanone with a more complex structure, involves a non-reducing polyketide synthase-like enzyme. nih.gov This pathway starts with the condensation of two aromatic α-keto acids, followed by oxidative cleavage and rearrangement to form the furanone ring. nih.gov This suggests a potential route for the formation of phenyl-substituted furanones, where an aromatic precursor derived from pathways like the shikimate pathway could be a starting point. The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids and other aromatic compounds in microorganisms and plants. nih.gov
While a specific biosynthetic pathway for this compound has not been elucidated, it is plausible that it could be formed through the modification of a phenyl-containing precursor, potentially derived from the shikimate pathway, followed by enzymatic reactions to form and substitute the furanone ring.
Ecological Roles of Naturally Occurring Furanones
Naturally occurring furanones play a variety of significant roles in the interactions between organisms and their environment.
One of the most well-documented ecological functions of furanones is their role in chemical defense. The brominated furanones produced by the red seaweed Delisea pulchra are a prime example. These compounds act as a defense mechanism by preventing the colonization of the seaweed's surface by bacteria and deterring grazing by marine herbivores. nih.gov They achieve this by interfering with bacterial quorum sensing, a cell-to-cell communication system that regulates gene expression in bacteria.
Furanones also function as signaling molecules. For instance, some 4-hydroxy-3(2H)-furanones are responsible for the characteristic aromas of fruits, which serve to attract animals that aid in seed dispersal. nih.gov In another example, 5-Methyl-4-hydroxy-3(2H)-furanone acts as a male pheromone in a species of cockroach. nih.gov
The antimicrobial properties of furanones are another key aspect of their ecological importance. The 2,5-dimethyl derivative of 4-hydroxy-3(2H)-furanone, for example, helps to deter fungal growth on strawberries. nih.gov This broad-spectrum activity against various microorganisms highlights the adaptive advantage that furanone production can confer.
Given the established biological activities of furanone derivatives, it is conceivable that this compound, if found in nature, could exhibit similar ecological functions, potentially acting as a signaling molecule, a defensive compound, or an antimicrobial agent. The presence of the phenyl group could influence its specific interactions and potency.
Future Research Directions and Challenges
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of 4-alkoxy-furanones, including the 4-methoxy-5-phenyl variant, has traditionally faced challenges such as limited solubility of starting materials in common solvents. nih.gov A significant advancement has been the development of a more general O-alkylation procedure using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in anhydrous dimethylformamide (DMF). nih.gov This method allows for the synthesis of various 4-aroyl-3-alkoxy-2(5H)-furanones in moderate yields by reacting 4-aroyl-3-hydroxy-2(5H)-furanones with alkyl iodides. nih.gov
| Starting Material | Reagents | Solvent | Product | Yield |
| 4-Aroyl-3-hydroxy-2(5H)-furanones | Alkyl iodide, DBU | DMF | 4-Aroyl-3-alkoxy-2(5H)-furanones | Moderate |
Exploration of Unexplored Reactivity Patterns of the 4-Methoxy-5-phenyl-2(5H)-furanone Scaffold
The reactivity of the 2(5H)-furanone core is a rich area for further investigation. The presence of multiple reactive sites, including the double bond, the ester carbonyl group, and the potential for reactions at the C5 position, offers a wide range of possibilities for chemical transformations. butlerov.comresearchgate.net For instance, the chemical behavior of 5-methoxy-3,4-di[(4-methylphenyl)sulfanyl]-2(5H)-furanone in reactions with nitrogen-containing nucleophiles has demonstrated that the nucleophilic attack can be directed at either the carbonyl carbon or the C4 carbon, leading to novel sulfur-containing derivatives of 3-pyrrolin-2-one, 2(5H)-furanone, and pyridazin-3(2H)-one. butlerov.com
Future studies should systematically explore the reactivity of this compound with a broader range of nucleophiles and electrophiles. Investigating cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, could lead to the synthesis of complex polycyclic structures with novel properties. Furthermore, exploring transition metal-catalyzed cross-coupling reactions at various positions on the furanone ring could provide access to a diverse array of substituted derivatives. Understanding the regioselectivity and stereoselectivity of these reactions will be crucial for unlocking the full synthetic potential of this scaffold.
Discovery of New Biological Targets and Mechanisms of Action
While some furanone derivatives have shown promising biological activities, including antimicrobial and anticancer effects, the specific biological targets and mechanisms of action for many of these compounds, including this compound, remain largely uncharacterized. nih.govnih.gov The 2(5H)-furanone skeleton is a known pharmacophore present in various natural products and drugs, exhibiting a wide range of bioactivities. nih.gov For example, some furanone derivatives have been shown to inhibit biofilm formation in bacteria and exhibit anticancer properties by targeting key enzymes. nih.govnih.gov A theoretical study has also suggested that certain furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is implicated in cancer cell growth. ccij-online.org
Future research should employ a multi-pronged approach to identify new biological targets. High-throughput screening of this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, could reveal novel activities. sigmaaldrich.com Affinity chromatography and other chemical biology techniques can be used to isolate and identify the specific protein targets of these compounds. Subsequent mechanistic studies, including enzymatic assays, cell-based assays, and in vivo models, will be essential to elucidate the precise mechanisms by which these compounds exert their biological effects.
Design and Synthesis of Derivatives with Improved Selectivity and Potency
The synthesis of derivatives of the 2(5H)-furanone scaffold has been a fruitful area of research, leading to compounds with potent cytotoxic activities against various cancer cell lines. nih.gov For instance, a series of 3,4-diaryl-2(5H)-furanone derivatives demonstrated potent cytotoxic activities with ED50 values in the nanomolar range. nih.gov The key to improving the therapeutic potential of these compounds lies in the rational design and synthesis of new derivatives with enhanced selectivity for their biological targets and increased potency.
Structure-activity relationship (SAR) studies will be crucial in guiding the design of new analogs. By systematically modifying the substituents on the furanone ring, researchers can identify the key structural features responsible for biological activity and selectivity. Computational modeling and docking studies can be employed to predict the binding of these derivatives to their target proteins, thereby informing the design of more potent and selective inhibitors. The synthesis of these rationally designed derivatives, followed by rigorous biological evaluation, will be a critical step in developing new therapeutic agents based on the this compound scaffold.
| Compound Class | Biological Activity | Key Findings |
| 3,4-Diaryl-2(5H)-furanones | Cytotoxicity against cancer cell lines | ED50 values less than 20 nM for some derivatives. nih.gov |
| Chiral sulfone based on 2(5H)-furanone | Antimicrobial | Active against methicillin-resistant S. aureus. nih.gov |
Applications in Materials Science or Chemical Biology as Molecular Probes
The unique chemical and physical properties of the this compound scaffold suggest potential applications beyond pharmacology. The development of fluorescent derivatives, for example, could lead to the creation of molecular probes for imaging and sensing applications in chemical biology. By attaching fluorophores to the furanone core, it may be possible to visualize the localization and dynamics of these compounds within living cells, providing valuable insights into their mechanisms of action.
In the realm of materials science, the furanone ring could serve as a building block for the synthesis of novel polymers and functional materials. The reactivity of the scaffold allows for its incorporation into polymer chains, potentially leading to materials with unique thermal, optical, or electronic properties. For instance, the ability of some furanone derivatives to undergo ring-opening polymerization could be exploited to create biodegradable polymers with potential applications in drug delivery or tissue engineering. Further exploration of the photophysical properties of these compounds could also uncover applications in areas such as organic light-emitting diodes (OLEDs) or photodynamic therapy. The versatility of the 2(5H)-furanone structure makes it a promising platform for the development of advanced materials with tailored functionalities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-methoxy-5-phenyl-2(5H)-furanone and its derivatives?
- Methodology : The synthesis often involves Lewis acid-promoted stereoselective reactions. For example, 5-alkoxy-3,4-dihalo-2(5H)-furanones can be synthesized via halogenation under acidic conditions, with subsequent substitution of halogens with methoxy or phenyl groups . Another approach includes functionalizing 2(5H)-furanone scaffolds using Grignard reagents or cross-coupling reactions to introduce aryl or alkoxy substituents .
Q. How can the structural and thermal stability of this compound be characterized experimentally?
- Methodology :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and stability under heating.
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions (e.g., melting point: 62–64°C for the methoxy-substituted analog) .
- NMR and X-ray Crystallography : Confirm substituent positions and stereochemistry .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to avoid skin/eye contact.
- Store in sealed glass containers at room temperature, away from strong oxidizers .
- Employ local exhaust ventilation to minimize inhalation risks .
Advanced Research Questions
Q. How do computational studies predict the electronic properties of this compound compared to its analogs?
- Methodology : Density Functional Theory (DFT) calculations reveal that phenyl substitution at the 5H position enhances antioxidative potential by lowering the energy gap (HOMO-LUMO) and increasing electron affinity. For example:
| Property | 2(5H)-Furanone | 5-Methyl Derivative | 5-Phenyl Derivative |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 6.2 | 5.8 | 4.9 |
| Ionization Potential (eV) | 9.1 | 8.7 | 8.3 |
| Dipole Moment (Debye) | 2.5 | 2.8 | 3.1 |
- The phenyl group stabilizes charge distribution, improving reactivity in redox-mediated biological systems .
Q. What strategies resolve contradictions in pharmacological activity data for 2(5H)-furanone derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., methoxy vs. phenyl) with bioactivity. For instance, α,β-unsaturated-δ-lactone motifs in furanones are critical for anti-tumor activity .
- Metabolic Stability Assays : Address discrepancies by testing derivatives under physiological conditions (e.g., pH 7.4 buffer, 37°C) to identify degradation pathways .
Q. How can this compound be integrated into bio-based C4 chemical platforms?
- Methodology :
- Biocatalytic Functionalization : Use engineered enzymes to convert biomass-derived 5-hydroxy-2(5H)-furanone into C4 intermediates (e.g., maleic acid) via selective oxidation or reduction .
- Hybrid Chemo-Enzymatic Pathways : Combine Lewis acid catalysts with microbial systems to introduce methoxy/phenyl groups into furanone scaffolds .
Q. What analytical methods quantify trace impurities in this compound samples?
- Methodology :
- GC-MS with Isotopically Labeled Standards : Use [U-13C] internal standards to calibrate for compounds like 5-methyl-2(5H)-furanone, which lack commercial availability .
- HPLC-PDA : Detect polar degradation products (e.g., hydrolyzed lactones) with a C18 column and UV detection at 254 nm .
Data Contradiction Analysis
Q. Why do some studies report instability of 5-substituted furanones despite computational predictions of high reactivity?
- Resolution : Computational models often assume ideal conditions, while experimental instability arises from:
- Polymerization : Electron-rich substituents (e.g., phenyl) may promote radical-mediated polymerization, requiring stabilizers like BHT (butylated hydroxytoluene) during storage .
- Hydrolysis : The α,β-unsaturated lactone ring is prone to hydrolysis in aqueous media, necessitating anhydrous reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
